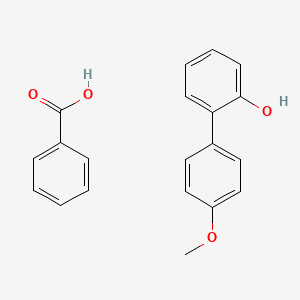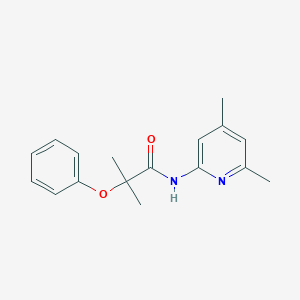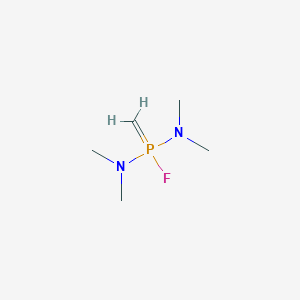
1-Fluoro-N,N,N',N'-tetramethyl-1-methylidene-lambda~5~-phosphanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-N,N,N’,N’-tetramethyl-1-methylidene-lambda~5~-phosphanediamine is a chemical compound with a unique structure that includes a phosphorus atom bonded to a fluorine atom and multiple nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-Fluoro-N,N,N’,N’-tetramethyl-1-methylidene-lambda~5~-phosphanediamine typically involves the reaction of phosphorus compounds with fluorinating agents under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
1-Fluoro-N,N,N’,N’-tetramethyl-1-methylidene-lambda~5~-phosphanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized phosphorus species.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphorus compounds.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-N,N,N’,N’-tetramethyl-1-methylidene-lambda~5~-phosphanediamine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds, which are important in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-Fluoro-N,N,N’,N’-tetramethyl-1-methylidene-lambda~5~-phosphanediamine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-N,N,N’,N’-tetramethyl-1-methylidene-lambda~5~-phosphanediamine can be compared with other similar compounds, such as:
1-Chloro-N,N,N’,N’-tetramethyl-1-methylidene-lambda~5~-phosphanediamine: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and applications.
1-Bromo-N,N,N’,N’-tetramethyl-1-methylidene-lambda~5~-phosphanediamine:
1-Iodo-N,N,N’,N’-tetramethyl-1-methylidene-lambda~5~-phosphanediamine: The iodine atom in this compound provides different reactivity patterns compared to the fluorine-containing compound.
The uniqueness of 1-Fluoro-N,N,N’,N’-tetramethyl-1-methylidene-lambda~5~-phosphanediamine lies in its specific interactions and reactivity due to the presence of the fluorine atom, making it valuable for certain applications where other halogenated compounds may not be as effective.
Eigenschaften
CAS-Nummer |
104475-62-9 |
|---|---|
Molekularformel |
C5H14FN2P |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
N-(dimethylamino-fluoro-methylidene-λ5-phosphanyl)-N-methylmethanamine |
InChI |
InChI=1S/C5H14FN2P/c1-7(2)9(5,6)8(3)4/h5H2,1-4H3 |
InChI-Schlüssel |
CTECYEBINMSSAT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)P(=C)(N(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(chlorocyclohexylmethyl)sulfinyl]-](/img/structure/B14341387.png)
![(1S,3Z,7Z,16R,18R)-16,18-dichloro-11,22-dihydroxy-4,8,19,19-tetramethyl-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,7,10,12,14(22)-pentaene-15,21-dione](/img/structure/B14341389.png)
![[Fluoro(dimethyl)silyl]methyl 4-bromobenzoate](/img/structure/B14341392.png)
![[3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]propanedinitrile](/img/structure/B14341398.png)
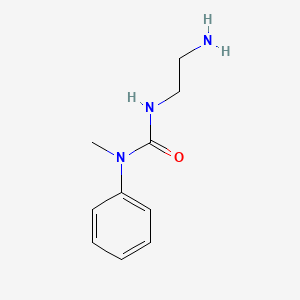
![4-Methoxy-5,7-dimethylthiopyrano[2,3-c]pyrrole;perchloric acid](/img/structure/B14341406.png)
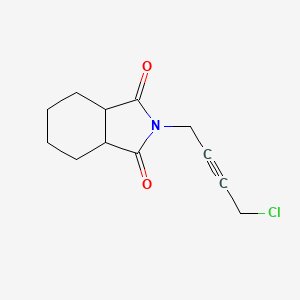

![1-[4-(Pentyloxy)phenyl]pentan-1-one](/img/structure/B14341427.png)
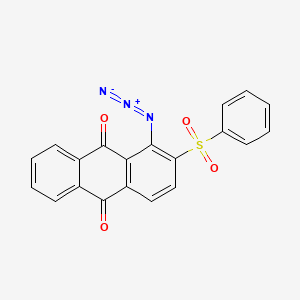
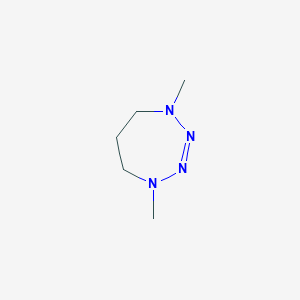
![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethyl-4H-chromen-4-one](/img/structure/B14341450.png)
